BenchChemオンラインストアへようこそ!

ZIKV inhibitor K22

Flaviviridae broad-spectrum antiviral Zika virus

K22 (ZIKV-IN-K22) is the definitive small-molecule inhibitor for antiviral programs targeting host-derived double-membrane vesicle (DMV) biogenesis—a mechanism fundamentally distinct from chain terminators like ribavirin. With a validated IC50 of 2.1 μM against ZIKV PRVABC59 at 48 h p.i. in Vero cells, K22 serves as a reliable positive control for Flaviviridae and Coronaviridae screening. Its additive effect with ribavirin (CI≈1) and synergism with interferon-alpha enable combination regimen studies. Insist on ≥98% purity to ensure reproducible DMV inhibition and post-entry time-of-addition profiling.

Molecular Formula C27H25BrN2O3
Molecular Weight 505.4 g/mol
Cat. No. B1682428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZIKV inhibitor K22
SynonymsZIKV-IN-K22
Molecular FormulaC27H25BrN2O3
Molecular Weight505.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CC=C(C=C2)Br)O)C(=O)C(=CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C27H25BrN2O3/c28-23-13-11-22(12-14-23)27(33)15-17-30(18-16-27)26(32)24(19-20-7-3-1-4-8-20)29-25(31)21-9-5-2-6-10-21/h1-14,19,33H,15-18H2,(H,29,31)/b24-19-
InChIKeyCMBUSPXASRNJHI-CLCOLTQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ZIKV Inhibitor K22: Broad-Spectrum Antiviral Targeting Membrane-Bound Viral RNA Replication


ZIKV inhibitor K22 (also designated ZIKV-IN-K22, CAS 2141978-86-9) is a small-molecule antiviral compound that targets membrane-bound viral RNA synthesis across multiple positive-strand RNA virus families [1]. Originally identified from a screen of 16,671 diverse compounds for anti-human coronavirus 229E activity, K22 exerts its antiviral effect by inhibiting the formation of double-membrane vesicles (DMVs), which are essential replication organelles hijacked from host cell membranes [2]. Beyond coronaviruses, K22 demonstrates potent activity against several members of the Flaviviridae family, including Zika virus (ZIKV), Japanese encephalitis virus (JEV), West Nile virus (WNV), and yellow fever virus (YFV) . The compound has a molecular weight of 505.4 g/mol with the molecular formula C27H25BrN2O3 [1].

Why ZIKV Inhibitor K22 Cannot Be Interchanged with Standard-of-Care Antivirals or Structural Analogs


Generic substitution fails for K22 because its mechanism of action—targeting host-derived membrane reorganization essential for viral replication organelle biogenesis—differs fundamentally from both nucleoside analogs (e.g., ribavirin, favipiravir) that act as chain terminators and direct-acting antivirals that target viral enzymes [1]. Ribavirin, while approved for certain RNA virus infections, demonstrates only moderate anti-ZIKV activity with significant cytotoxicity at effective concentrations (100–1,000 μg/mL impacting cell viability) [2]. K22, in contrast, achieves potent ZIKV inhibition at 2.1 μM (48 h p.i.) with a distinct post-entry timing window [1]. Furthermore, the K22 derivative Dihydro K22 (CAS 2926907-58-4) contains a reduced dihydro moiety (C27H27BrN2O3 vs. C27H25BrN2O3), yet comparative antiviral efficacy data remain absent from the public literature . Without head-to-head potency, selectivity, or pharmacokinetic data against this analog, K22 remains the only chemically and biologically validated reference standard for this scaffold [1].

Quantitative Differentiation Evidence: ZIKV Inhibitor K22 vs. Comparator Antivirals


K22 Demonstrates Broad-Spectrum Anti-Flaviviridae Activity with Differential Potency Across Virus Species

K22 exhibits a differential potency profile across multiple Flaviviridae members, with IC50 values ranging from 2.1 μM for ZIKV to 34.7 μM for BVDV SuwaNcp, demonstrating species-dependent efficacy that informs target prioritization [1]. The compound achieves its most potent activity against ZIKV (IC50 = 2.1 μM, 48 h p.i.), with moderate activity against HCV (IC50 = 7.0 μM) and substantially reduced activity against BVDV SuwaNcp (IC50 = 34.7 μM) [1]. This potency gradient of approximately 16.5-fold between the most and least sensitive Flaviviridae members tested provides a quantitative framework for selecting K22 as a research tool for ZIKV-focused versus broader Flaviviridae studies [1].

Flaviviridae broad-spectrum antiviral Zika virus panviral inhibitor

K22 vs. Ribavirin: Additive Combination Enables Dose Reduction While Mitigating Cytotoxicity

In direct head-to-head combination studies, K22 demonstrates an additive antiviral effect with ribavirin (RBV) against ZIKV, enabling effective viral inhibition at reduced K22 concentrations [1]. Single treatment with 5–10 μM K22 significantly reduced ZIKV titers, while RBV alone required 100–1,000 μg/mL for comparable inhibition—concentrations that also impacted cell viability [1]. Combination treatment with 5–10 μM K22 plus ≥10 μg/mL RBV increased overall antiviral effectiveness, with combination index (CI) values of approximately 1 indicating additivity [1]. This additive interaction allows reduced K22 concentrations to achieve viral suppression levels equivalent to higher single-agent doses while protecting cells from potential K22- or RBV-induced cytotoxicity [1].

combination therapy ribavirin Zika virus additive antiviral effect

K22 Targets Host Membrane Reorganization via NSP6-Mediated Pathway Distinct from Direct-Acting Antivirals

K22 exerts its antiviral activity through a mechanism fundamentally distinct from viral enzyme inhibitors: it prevents the formation of double-membrane vesicles (DMVs) that serve as viral replication organelles [1]. Ultrastructural electron microscopy of ZIKV-infected cells treated with K22 (30 μM) revealed striking accumulation of aberrant large vesicles (≥500 nm diameter) in the cytosol, replacing normal ZIKV replication organelles, with concomitant severe reduction of dsRNA and viral E protein [1]. This mechanism is corroborated by resistance mapping studies: HCoV-229E escape mutants capable of replicating in K22's presence contained amino acid substitutions in nonstructural protein 6 (nsp6; H121L, M159V), a membrane-spanning protein essential for DMV biogenesis [2]. K22-resistant nsp6 mutant virus (M159V) maintained DMV formation and viral particle production irrespective of K22 treatment, confirming that K22 specifically targets membrane-bound viral RNA synthesis rather than viral enzymatic functions [2].

mechanism of action double-membrane vesicles NSP6 replication organelle

K22 Exhibits Potent Anti-Coronavirus Activity with Single-Digit Micromolar to Sub-Micromolar IC50 Values

Beyond its Flaviviridae activity, K22 demonstrates potent inhibition across diverse coronaviruses, with IC50 values ranging from 0.7 μM to approximately 10 μM depending on the virus and assay system [1]. In plaque-forming assays, K22 inhibits HCoV-229E infection of MRC-5 cells with an IC50 of 0.7 μM, representing sub-micromolar potency [1]. Time-of-addition experiments reveal that K22 exerts most potent antiviral activity when added up to 6 hours post-infection, confirming action during early post-entry replication stages . Importantly, K22 achieves efficient inhibition in physiologically relevant primary human airway epithelia cultures representing the natural entry port of human coronavirus infection . The compound inhibits a broad range of coronaviruses including MERS-CoV, SARS-CoV, feline coronavirus (FCoV), mouse hepatitis virus (MHV), and avian infectious bronchitis virus (IBV) [1].

coronavirus SARS-CoV MERS-CoV HCoV-229E broad-spectrum antiviral

Recommended Research and Industrial Applications for ZIKV Inhibitor K22


Positive Control for Zika Virus Antiviral Screening Assays

K22 serves as a validated positive control for ZIKV antiviral screening campaigns, with a well-characterized IC50 of 2.1 μM at 48 h p.i. in Vero cells infected with the clinically relevant PRVABC59 strain [1]. Its defined potency and established time-of-addition profile (post-entry activity) provide a reliable benchmark for evaluating novel ZIKV inhibitors [1].

Combination Therapy Research Tool for Synergy Studies with Nucleoside Analogs

K22's demonstrated additive effect (CI ≈ 1) with ribavirin and slight synergism (CI < 1) with interferon-alpha enables its use as a combination partner in multi-drug antiviral regimen studies [1]. This application is particularly relevant for researchers investigating dose-reduction strategies to mitigate cytotoxicity while preserving antiviral efficacy [1].

Mechanistic Probe for Viral Replication Organelle Biogenesis

K22's unique mechanism of action—inhibiting double-membrane vesicle (DMV) formation and inducing aberrant large vesicles (≥500 nm) in ZIKV-infected cells—makes it an essential chemical probe for studying the role of membrane reorganization in positive-strand RNA virus replication [1]. The availability of nsp6 mutant viruses resistant to K22 further enables genetic dissection of membrane remodeling pathways [2].

Cross-Family Antiviral Research Tool for Conserved Host-Targeting Mechanisms

K22's demonstrated activity against both Flaviviridae (ZIKV, JEV, WNV, YFV) and Coronaviridae (HCoV-229E, MERS-CoV, SARS-CoV) positions it as a pan-family tool for investigating conserved membrane-dependent replication strategies across positive-strand RNA viruses [1]. This cross-family applicability is particularly valuable for pandemic preparedness research targeting emerging viruses that share replication organelle biogenesis pathways [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZIKV inhibitor K22

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.